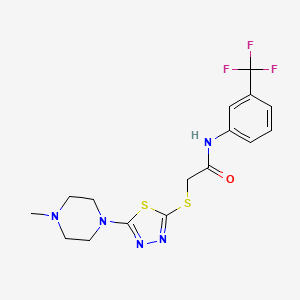
1,5-Dichloro-2-fluoro-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichloro-2-fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C6H2Cl2FNO2 and a molecular weight of 209.99 g/mol . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and one nitro group attached to a benzene ring. It is commonly used as an intermediate in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
1,5-Dichloro-2-fluoro-3-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
Target of Action
This compound is a derivative of benzene, a common aromatic compound with various biological targets depending on its substituents .
Mode of Action
The mode of action of 1,5-Dichloro-2-fluoro-3-nitrobenzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the electrophile (in this case, the nitro group) forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Benzene derivatives can participate in various biochemical reactions, including those involving dna and proteins .
Pharmacokinetics
Like other benzene derivatives, it is likely to be absorbed and distributed in the body, metabolized by liver enzymes, and excreted in urine or feces .
Result of Action
Benzene derivatives can cause various effects, ranging from dna damage to protein dysfunction .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For example, extreme temperatures or pH levels might affect its stability or reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2-fluoro-3-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1,5-dichloro-2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid at low temperatures . The reaction conditions typically include:
Temperature: 0-5°C
Reagents: Concentrated nitric acid and sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dichloro-2-fluoro-3-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiols in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Electrophilic Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Aminated Products: Formed by the reduction of the nitro group.
Substituted Benzene Derivatives: Formed by nucleophilic substitution or further electrophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichloro-5-fluoro-3-nitrobenzene: Similar structure but different positions of chlorine and fluorine atoms.
1,5-Dichloro-3-fluoro-2-nitrobenzene: Similar structure but different positions of nitro and fluorine atoms.
Uniqueness
1,5-Dichloro-2-fluoro-3-nitrobenzene is unique due to its specific arrangement of substituents on the benzene ring, which influences its reactivity and applications. The presence of both chlorine and fluorine atoms, along with the nitro group, makes it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
1,5-dichloro-2-fluoro-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMYBNIUMQLFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2889826.png)
![2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2889827.png)
![1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B2889830.png)
![3-[(Acetyloxy)methyl]-8-oxo-7-[(thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2889832.png)


![4-{[(4-fluorophenyl)methyl]sulfanyl}quinazoline](/img/structure/B2889835.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2889838.png)

![N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2889843.png)

![N-(2,3-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2889845.png)


